Methyl 4-[(phthalazin-1-ylsulfanyl)methyl]benzoate
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Overview
Description
Methyl 4-[(phthalazin-1-ylsulfanyl)methyl]benzoate is a chemical compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(phthalazin-1-ylsulfanyl)methyl]benzoate typically involves the reaction of phthalazinone derivatives with appropriate benzoate esters. One common method includes the use of a nucleophilic substitution reaction where the phthalazinone derivative reacts with a benzoate ester in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(phthalazin-1-ylsulfanyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Mechanism of Action
The mechanism of action of Methyl 4-[(phthalazin-1-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. Additionally, the compound can modulate signaling pathways such as the NF-kB pathway, which plays a role in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(1-phthalazinylsulfanyl)acetyl]amino}benzoate
- 4-Benzyl-1(2H)-phthalazinone derivatives
- 2,4-Disubstituted thiazoles
Uniqueness
Methyl 4-[(phthalazin-1-ylsulfanyl)methyl]benzoate is unique due to its specific structural features, which confer distinct biological activities. Compared to other phthalazinone derivatives, it has a unique combination of a phthalazinone moiety and a benzoate ester, which enhances its bioactivity and potential therapeutic applications .
Properties
Molecular Formula |
C17H14N2O2S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl 4-(phthalazin-1-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C17H14N2O2S/c1-21-17(20)13-8-6-12(7-9-13)11-22-16-15-5-3-2-4-14(15)10-18-19-16/h2-10H,11H2,1H3 |
InChI Key |
QCCNEIJOODWUQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
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